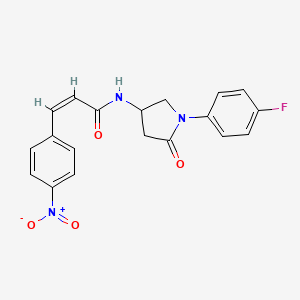

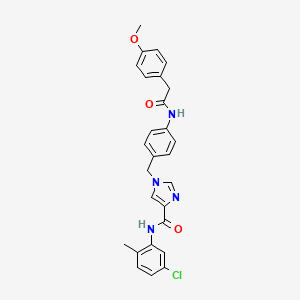

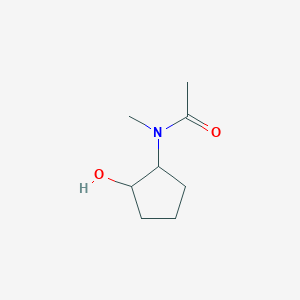

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and fluorophenyl groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Protein Fluorescence Quenching Studies

Acrylamides, including compounds structurally related to "(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide," have been utilized in protein fluorescence quenching studies. These compounds are efficient quenchers of tryptophanyl fluorescence, offering a method for sensing the exposure of tryptophan residues in proteins. This application is crucial for monitoring protein conformational changes and inhibitor binding to enzymes, providing insights into protein structure and function Eftink & Ghiron, 1976.

Hydrophilic Compound Recognition

Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrate the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This characteristic makes them useful in chemical separation processes and the development of selective sensors for detecting specific compounds in various environments Sawada et al., 2000.

Anticancer Research

Acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, particularly as inhibitors of tubulin polymerization. This research aims to develop potent anticancer agents by exploring the structural activity relationships of acrylamide conjugates, contributing to cancer therapy advancements Kamal et al., 2014.

Fluoroionophore Development for Metal Sensing

Diamine-salicylaldehyde derivatives, incorporating acrylamide functionalities, have been developed as fluoroionophores for metal ion sensing. These compounds can specifically chelate metal ions like Zn^2+ and Cd^2+, demonstrating applications in metal ion detection within biological and environmental samples. This research contributes to the development of sensitive and selective methods for monitoring metal ion concentrations, critical for environmental protection and industrial applications Hong et al., 2012.

Environmental Pollution Mitigation

The study of acrylamide-based materials extends to environmental applications, such as the degradation of pollutants like 4-nitrophenol using ZnO nanoparticles supported on zeolites. This research highlights the potential of acrylamide derivatives in catalyzing the breakdown of toxic compounds, offering pathways for treating water and soil pollution Khatamian et al., 2012.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4/c20-14-4-8-16(9-5-14)22-12-15(11-19(22)25)21-18(24)10-3-13-1-6-17(7-2-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b10-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFBSKFOHDDEDX-KMKOMSMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)

![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)

![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)